REACTION_CXSMILES
|
[NH2:1][CH2:2][C:3]([C:5]1[CH:10]=[CH:9]C=CC=1)=O.C[O-].[Na+].C([O:16][CH2:17][CH3:18])=O.Cl.O1CCO[CH2:22][CH2:21]1>O>[N:1]1[C:2]2[C:18](=[CH:9][CH:10]=[CH:5][CH:3]=2)[C:17](=[O:16])[CH2:22][CH:21]=1 |f:1.2|
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
NCC(=O)C1=CC=CC=C1
|
Name
|
sodium methoxide
|
Quantity
|
8.4 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
21 mL
|
Type
|
reactant
|
Smiles
|
C(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To the solution obtained
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for an additional 125 minutes
|
Duration
|
125 min
|
Type
|
STIRRING
|
Details
|
stirring for 10 minutes
|
Duration
|
10 min
|
Type
|
CONCENTRATION
|
Details
|
The reaction solution was then concentrated under reduced pressure
|
Type
|
FILTRATION
|
Details
|
collected by filtration
|
Type
|
WASH
|
Details
|
washed with chloroform (100 ml)
|
Type
|
CUSTOM
|
Details
|
purified by silica gel column chromatography
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
N1=CCC(C2=CC=CC=C12)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.5 g | |
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |